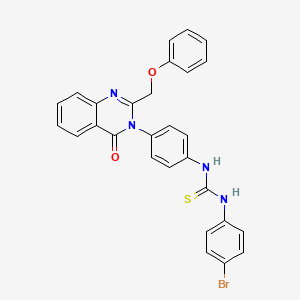
Thiourea, N-(4-bromophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-溴苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲 是一种复杂的有机化合物 ,属于硫脲类。硫脲以其在医药化学 、农业 和材料科学 等领域的多种应用而闻名。
准备方法
合成路线和反应条件
N-(4-溴苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲 的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下,用 4-溴苯基异硫氰酸酯与 4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯胺反应。该反应通常在二氯甲烷 或氯仿 等有机溶剂中进行,并加入三乙胺 等碱以促进反应。
工业生产方法
在工业环境中,这种化合物的生产可能涉及类似的合成路线,但规模更大。使用自动化反应器 和连续流系统 可以提高合成效率和产率。此外,还采用重结晶 和色谱 等纯化技术来获得高纯度的化合物。
化学反应分析
反应类型
N-(4-溴苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲 可以发生各种化学反应,包括:
氧化: 该化合物可以用过氧化氢 或间氯过氧苯甲酸 等氧化剂氧化生成亚砜 或砜 。
还原: 还原反应可以使用氢化锂铝 等还原剂将该化合物转化为相应的胺 或硫醇 。
取代: 溴苯基可以参与亲核取代反应,其中溴原子被其他亲核试剂(如胺 或硫醇 )取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸;通常在乙腈 等有机溶剂中进行。
还原: 氢化锂铝,硼氢化钠;反应通常在醚 溶剂中进行。
取代: 胺,硫醇等亲核试剂;反应在二甲基甲酰胺 等极性非质子溶剂中进行。
主要产物
这些反应产生的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成亚砜 或砜 ,而还原可以生成胺 或硫醇 。取代反应可以生成各种取代衍生物。
科学研究应用
N-(4-溴苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲 具有多种科学研究应用:
化学: 用作合成更复杂有机分子 的构建块 。
生物学: 研究其作为酶抑制剂 或调节剂 的潜力。
医学: 探索其潜在的治疗特性 ,包括抗癌 和抗菌活性 。
工业: 用于开发先进材料 ,如聚合物 和纳米材料 。
作用机制
该化合物的作用机制涉及其与特定分子靶标 的相互作用。例如,在生物系统中,它可能与酶 或受体 结合,改变其活性并导致各种生物效应。已知喹唑啉基与某些蛋白质 相互作用,可能抑制其功能。此外,溴苯基可以增强化合物的结合亲和力和特异性。
相似化合物的比较
类似化合物
N-(4-氯苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲: 结构相似,但用氯原子代替了溴原子。
N-(4-甲基苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲: 含有甲基而不是溴。
N-(4-氟苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲: 用氟原子代替了溴原子。
独特之处
N-(4-溴苯基)-N'-(4-(4-氧代-2-(苯氧甲基)-3(4H)-喹唑啉基)苯基)硫脲 中溴苯基的存在赋予其独特的化学性质,例如在取代反应中反应性增强,以及在生物系统中结合亲和力增强。这些特性使其成为各种科学和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
118526-03-7 |
|---|---|
分子式 |
C28H21BrN4O2S |
分子量 |
557.5 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C28H21BrN4O2S/c29-19-10-12-20(13-11-19)30-28(36)31-21-14-16-22(17-15-21)33-26(18-35-23-6-2-1-3-7-23)32-25-9-5-4-8-24(25)27(33)34/h1-17H,18H2,(H2,30,31,36) |
InChI 键 |
DFZFGLUZCJCNDX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


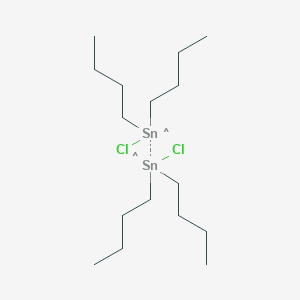

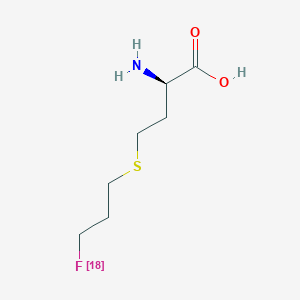
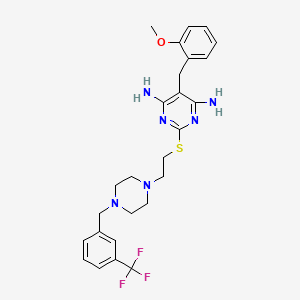
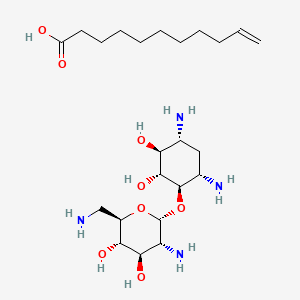
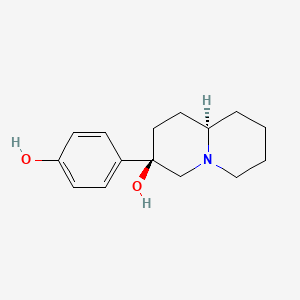
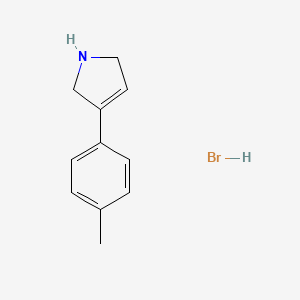
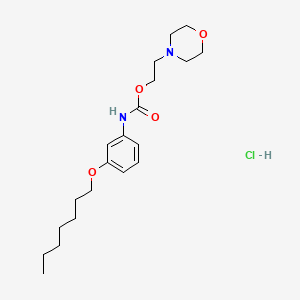
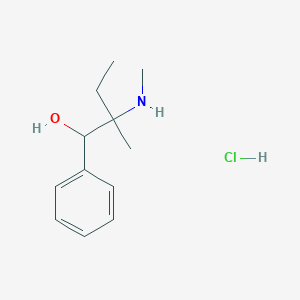
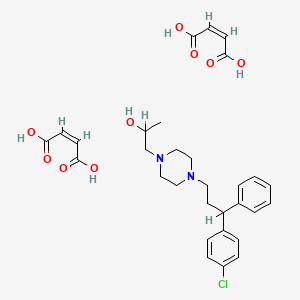

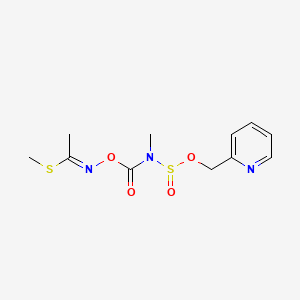
![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)

